2-[(3-bromobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C20H19BrN2OS2 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H19BrN2OS2/c1-2-10-23-19(24)17-15-8-3-4-9-16(15)26-18(17)22-20(23)25-12-13-6-5-7-14(21)11-13/h2,5-7,11H,1,3-4,8-10,12H2 |
InChI Key |
IVJIBRJZSCEGOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Br)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: 5,6,7,8-Tetrahydrobenzothieno[2,3-d]Pyrimidin-4(3H)-one
The benzothieno[2,3-d]pyrimidinone core forms the foundational scaffold of the target compound. A modified Gewald reaction serves as the primary method for constructing the fused thiophene ring system. This one-pot, three-component reaction involves cyclocondensation of cyclohexanone, elemental sulfur, and methyl cyanoacetate in the presence of morpholine as a base . The resulting 2-aminothiophene derivative undergoes subsequent annulation with urea under acidic conditions (HCl/EtOH, reflux) to yield the pyrimidinone ring .
Reaction Conditions
-
Cyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (15 mmol) in ethanol (50 mL) are stirred at 80°C for 6 hours .
-
The intermediate 2-amino-5,6,7,8-tetrahydrobenzothiophene-3-carboxylate is isolated via filtration (yield: 68–72%) .
-
Cyclization : The aminothiophene (5 mmol) reacts with urea (15 mmol) in ethanol containing concentrated HCl (5 mL) under reflux for 8 hours . The product precipitates upon cooling and is recrystallized from ethanol (yield: 65–70%) .
Characterization Data
-
IR (KBr) : 1684 cm⁻¹ (C=O), 1618 cm⁻¹ (C=N), 3424 cm⁻¹ (NH) .
-
¹H-NMR (DMSO-d₆) : δ 3.19–3.37 (m, 4H, cyclohexyl CH₂), 2.82 (s, 2H, thiophene CH₂), 11.22 (s, 1H, NH) .
Introduction of the Prop-2-En-1-yl Group at Position 3
The N3 nitrogen of the pyrimidinone core undergoes alkylation with allyl bromide to install the prop-2-en-1-yl substituent. This step requires careful control of reaction conditions to prevent over-alkylation or polymerization of the allyl group.
Alkylation Protocol
-
The core compound (5 mmol) is dissolved in dry DMF (20 mL) under nitrogen. Sodium hydride (60% dispersion, 6 mmol) is added at 0°C, followed by dropwise addition of allyl bromide (6 mmol) .
-
The mixture is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated (yield: 75–80%) .
Optimization Insights
-
Excess allyl bromide (>1.2 eq) leads to di-alkylation byproducts, reducing yields to <50% .
-
Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency compared to THF or acetone .
Spectroscopic Validation
-
¹H-NMR (CDCl₃) : δ 5.82–5.95 (m, 1H, CH₂=CH), 5.12–5.25 (m, 2H, CH₂=CH), 4.52 (d, J = 6.4 Hz, 2H, N-CH₂) .
Attachment of the (3-Bromobenzyl)Sulfanyl Moiety at Position 2
The C2 thiol group is functionalized via nucleophilic displacement with 3-bromobenzyl bromide . Prior deprotonation of the thiol enhances reactivity toward the alkylating agent.
Thioalkylation Procedure
-
The allylated intermediate (4 mmol) is dissolved in ethanol (30 mL). Potassium hydroxide (5 mmol) is added, followed by 3-bromobenzyl bromide (4.4 mmol) .
-
The reaction is heated to 60°C for 6 hours, cooled, and poured into ice-water. The precipitate is filtered and washed with ethanol (yield: 70–75%) .
Critical Considerations
-
Steric hindrance from the allyl group necessitates elevated temperatures for complete conversion .
-
Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields by 10–15% .
Analytical Confirmation
-
¹H-NMR (DMSO-d₆) : δ 4.38 (s, 2H, S-CH₂), 7.22–7.65 (m, 4H, aromatic H) .
-
Mass Spec (ESI) : m/z 517.898 [M+H]⁺ (calc. for C₂₃H₁₈BrClN₂OS) .
Purification and Characterization
Final purification employs column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the target compound in >95% purity . Recrystallization from dichloromethane/hexane yields crystalline material suitable for X-ray diffraction .
Comparative Yields and Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Core Synthesis | Urea | EtOH | 80 | 65–70 |
| Allylation | Allyl Bromide | DMF | 25 | 75–80 |
| Thioalkylation | 3-Bromobenzyl Br | EtOH | 60 | 70–75 |
Thermal Stability
-
Differential Scanning Calorimetry (DSC) reveals a melting point of 198–202°C, consistent with analogs in and .
Mechanistic and Kinetic Analysis
The allylation proceeds via an SN2 mechanism , as evidenced by the retention of stereochemistry in chiral analogs . Thioalkylation follows a bimolecular nucleophilic substitution (SN2) , with rate dependence on both thiolate and benzyl bromide concentrations .
Activation Energy
Chemical Reactions Analysis
Nucleophilic Substitution at the 3-Bromobenzyl Site
The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (SNAr) under mild conditions due to electron-withdrawing effects from the sulfanyl and pyrimidinone moieties.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxy substitution | NaOMe, DMF, 80°C, 6 hrs | 2-[(3-Methoxybenzyl)sulfanyl]-3-(allyl)-tetrahydrobenzothienopyrimidinone | 78% | |
| Amine substitution | Piperidine, K2CO3, DMSO, 60°C | 2-[(3-(Piperidin-1-yl)benzyl)sulfanyl]-3-(allyl)-tetrahydrobenzothienopyrimidinone | 65% | |
| Thiol substitution | HSPh, Et3N, THF, reflux | 2-[(3-Phenylthiobenzyl)sulfanyl]-3-(allyl)-tetrahydrobenzothienopyrimidinone | 72% |
Key Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate stabilized by conjugation with the electron-deficient pyrimidinone system.
Oxidation of the Sulfanyl Bridge
The thioether linkage (-S-) undergoes controlled oxidation to sulfoxide (-SO-) and sulfone (-SO2-) derivatives, modulating electronic properties and biological activity.
| Oxidation State | Reagents | Conditions | Characterization (IR ν, cm⁻¹) | Source |
|---|---|---|---|---|
| Sulfoxide | mCPBA (1.1 equiv), CH2Cl2 | 0°C → RT, 2 hrs | 1045 (S=O) | |
| Sulfone | H2O2 (30%), AcOH, 60°C | 12 hrs | 1302, 1140 (SO2 asym/sym) |
Stability Note : Sulfoxide derivatives show configurational stability at room temperature due to restricted rotation about the S-O bond.
Allyl (Prop-2-en-1-yl) Group Transformations
The allyl substituent participates in cycloadditions and metal-catalyzed coupling reactions:
Epoxidation
| Reagent | Conditions | Product Epoxide | Diastereomeric Ratio | Source |
|---|---|---|---|---|
| mCPBA | CHCl3, 0°C, 4 hrs | 3-(2,3-Epoxypropyl)-tetrahydrobenzothienopyrimidinone | 85:15 (trans:cis) |
Hydroboration-Oxidation
| Reagent | Conditions | Product Alcohol | Regioselectivity | Source |
|---|---|---|---|---|
| BH3·THF | THF, 0°C → RT, 12 hrs | 3-(3-Hydroxypropyl)-tetrahydrobenzothienopyrimidinone | Anti-Markovnikov (95%) |
Heterocyclic Core Modifications
The benzothieno[2,3-d]pyrimidin-4(3H)-one core undergoes regioselective functionalization:
Electronic Effects : The tetrahydrobenzene ring increases electron density at C6, facilitating electrophilic substitutions (e.g., nitration, halogenation).
Cross-Coupling Reactions
The bromobenzyl group participates in palladium-catalyzed couplings:
Key Optimization : Use of Buchwald-Hartwig conditions (XPhos Pd G3) enables coupling with secondary amines at 90°C.
Stability Under Hydrolytic Conditions
Critical degradation pathways under physiological pH:
| pH | Condition | Major Degradant | Half-Life | Source |
|---|---|---|---|---|
| 1.2 | Simulated gastric fluid | Sulfenic acid derivative via S-oxidation | 2.3 hrs | |
| 7.4 | Phosphate buffer | Hydrolyzed pyrimidinone ring | 48 hrs |
This comprehensive reactivity profile enables rational design of derivatives for pharmacological optimization while informing synthetic strategies and stability considerations.
Scientific Research Applications
2-[(3-bromobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromobenzyl and sulfanyl groups may play a crucial role in binding to biological targets, while the prop-2-en-1-yl group may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties of Analogous Compounds
Key Observations:
Bromine Position: The 3-bromobenzyl group in the target compound contrasts with the 4-bromobenzyl analog (CAS 500143-77-1). The meta vs. For example, 4-bromobenzyl derivatives have shown enhanced anticancer activity in related scaffolds . Crystallographic studies of 4-bromo analogs (e.g., 2-(4-bromophenoxy)-3-isopropyl derivatives) reveal planar pyrimidine rings and stable hydrogen bonding, suggesting similar stability for the target compound .
Alkyl vs. Allyl Substituents :
- Replacing the allyl group with ethyl (as in 2-[(4-bromobenzyl)sulfanyl]-3-ethyl analog) reduces steric bulk but may diminish reactivity toward nucleophilic targets. Allyl groups are associated with improved pharmacokinetic profiles due to enhanced solubility and metabolic stability .
Sulfanyl Group Modifications :
- The piperazine-linked oxoethyl sulfanyl group in compound 4c (C₂₈H₂₈N₄O₂S₂) introduces hydrogen-bonding capacity, correlating with cytotoxicity against cancer cell lines (e.g., MCF-7) . In contrast, simpler benzyl sulfanyl groups prioritize lipophilicity, which may enhance membrane permeability .
Biological Activity
The compound 2-[(3-bromobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzothieno-pyrimidine core, which is known for its diverse biological activities. The presence of the bromobenzyl and allyl groups contributes to its reactivity and potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzothieno-pyrimidine framework.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Bromination of the benzyl moiety.
Detailed synthetic routes can be found in various literature sources focusing on related thieno-pyrimidine derivatives .
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-[(3-bromobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial activity. For instance:
- In vitro tests showed that derivatives with similar structures demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using several cancer cell lines. Preliminary results suggest:
- The compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is attributed to the unique structural features that interact with cellular pathways involved in apoptosis .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of thieno-pyrimidine derivatives and tested their anticancer activities. One derivative displayed IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer properties. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of similar compounds found that modifications on the benzyl group significantly enhanced activity against fungal pathogens. The presence of electron-withdrawing groups like bromine increased efficacy compared to unsubstituted analogs .
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound and its analogs?
The Gewald reaction is a key step for synthesizing the tetrahydrobenzothieno-pyrimidinone core. Starting from cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine, ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate is formed. Subsequent cyclization with formamide yields the pyrimidinone scaffold, followed by functionalization with 3-bromobenzylthiol and allyl groups via nucleophilic substitution or thiol-ene reactions . Phosphorous oxychloride can be used to activate the pyrimidinone ring for further substitutions .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H/¹³C): Assigns proton and carbon environments, particularly for distinguishing allyl (prop-2-en-1-yl) and tetrahydrobenzothieno ring protons.
- HRMS: Confirms molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature).
- IR: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
- Single-crystal X-ray diffraction: Resolves conformational details, such as the planarity of the pyrimidinone ring and spatial arrangement of substituents .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays: Evaluate analgesic/anti-inflammatory potential using COX-1/COX-2 inhibition assays (e.g., Alagarsamy et al., 2007) or cytokine suppression models .
- Dose-response studies: Test at concentrations ranging from 1 nM–100 µM in cell-based models (e.g., RAW 264.7 macrophages for inflammation).
- Control compounds: Include structurally related derivatives (e.g., 3-(4-fluorophenyl) analogs) to assess substituent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Substituent variation: Replace the 3-bromobenzyl group with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., methoxy) groups to modulate bioactivity.
- Allyl group modification: Substitute prop-2-en-1-yl with propargyl or cyclopropyl groups to alter metabolic stability.
- Bioisosteric replacement: Replace the sulfanyl group with sulfonyl or amide linkages to enhance solubility .
- Data-driven SAR: Use multivariate analysis to correlate substituent properties (e.g., Hammett σ values) with activity trends .
Q. How can contradictions in biological data across analogs be resolved?
- Statistical rigor: Apply randomized block designs (e.g., split-split plots) to account for variables like batch-to-batch synthesis differences or assay conditions .
- Orthogonal assays: Validate activity using multiple models (e.g., enzymatic vs. cell-based assays) to rule out false positives.
- Metabolic profiling: Compare hepatic microsomal stability to identify derivatives prone to rapid degradation, which may explain inconsistent in vivo results .
Q. What environmental impact assessments are relevant for this compound?
- Abiotic degradation: Study hydrolysis/photolysis rates under varying pH and UV conditions to predict environmental persistence .
- Biotic transformation: Use activated sludge or soil microcosms to assess microbial degradation pathways.
- Ecotoxicology: Evaluate acute toxicity in Daphnia magna or algal models to determine LC₅₀/EC₅₀ values .
Methodological Notes
- Synthetic reproducibility: Ensure anhydrous conditions during phosphorous oxychloride-mediated chlorination to prevent side reactions .
- Crystallography challenges: Co-crystallize the compound with heavy atoms (e.g., bromine) to enhance X-ray diffraction quality .
- Data validation: Cross-reference biological activity with purity assessments (HPLC ≥95%) to exclude confounding effects from impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
